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molecular formula C19H21NO2 B1611034 Methyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate CAS No. 438492-33-2

Methyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate

Cat. No. B1611034
M. Wt: 295.4 g/mol
InChI Key: CBOILEULVFQPKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06166037

Procedure details

A solution of 1.98 g (12.2 mmol) of methyl (Z)-cinnamate and 5.80 g (24.4 mmol) N-(methoxymethyl)-N-(trimethylsilylmethyl)-benzylamine in 30 mL of CH2Cl2 at 0° C. was treated with 20 drops of trifluoroacetic acid and stirred cold for 1 h. The reaction mixture was partitioned between 200 mL of ether and 100 mL of sat'd NaHCO3 and the layers were separated. The organic layer was washed with 100 mL of sat'd NaCl, dried over MgSO4 and concentrated in vacuo. Flash chromatography on 150 g of silica gel using 20:1 v/v CH2Cl2/ether as the eluant afforded 2.61 g (72%) of the title compound as an oil. 1H NMR (500 MHz, CDCl3): δ2.83 (t, J=8.7, 1H), 3.09-3.19 (m, 6H), 3.16 (s, 3H), 3.46-3.51 (m, 1H), 3.73-3.79 (m, 3H), 7.19-7.42 (1OH). Mass Spectrum (NH3 -CI): m/z 296 (M+1).
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
72%

Identifiers

REACTION_CXSMILES
[C:1]([O:11][CH3:12])(=[O:10])/[CH:2]=[CH:3]\[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.CO[CH2:15][N:16]([CH2:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)[CH2:17][Si](C)(C)C>C(Cl)Cl.FC(F)(F)C(O)=O>[C:23]1([CH2:22][N:16]2[CH2:17][CH:3]([C:4]3[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=3)[CH:2]([C:1]([O:11][CH3:12])=[O:10])[CH2:15]2)[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1

Inputs

Step One
Name
Quantity
1.98 g
Type
reactant
Smiles
C(\C=C/C1=CC=CC=C1)(=O)OC
Name
Quantity
5.8 g
Type
reactant
Smiles
COCN(C[Si](C)(C)C)CC1=CC=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
FC(C(=O)O)(F)F

Conditions

Stirring
Type
CUSTOM
Details
stirred cold for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between 200 mL of ether and 100 mL of sat'd NaHCO3
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
The organic layer was washed with 100 mL of sat'd NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)CN1CC(C(C1)C1=CC=CC=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.61 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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